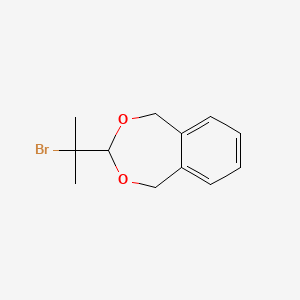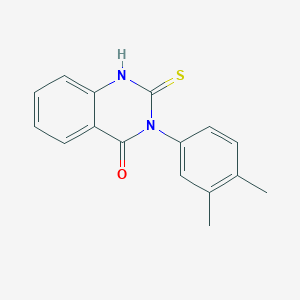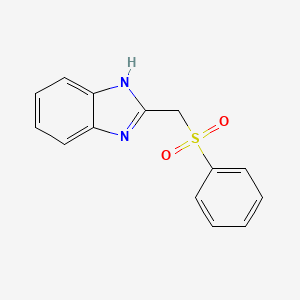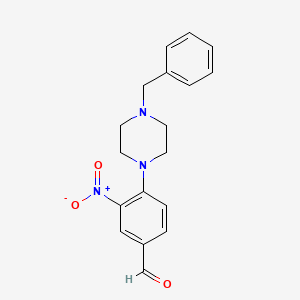
3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Total Synthesis of Biologically Active Compounds
The synthesis of complex biologically active molecules is a significant area of research in organic chemistry. One such molecule is 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, which has been successfully synthesized from (3-bromo-4,5-dimethoxyphenyl)methanol in a five-step process with an overall yield of 34% . This synthesis is noteworthy due to the regioselective O-Demethylation of aryl methyl ethers, which is a critical step in the production of methoxymethyl-substituted arylphenols .
Synthesis of Dopamine and Serotonin Receptor Antagonists
Another significant synthesis is that of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist . The synthesis involved several steps, including the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and sodium methoxide, followed by regioselective methoxylation, oxidation, and nucleophilic substitution to achieve an overall yield of 67% .
Synthesis of Paramagnetic Heterocycles
The creation of new paramagnetic heterocycles using 3-substituted 4-bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxyl radicals has been explored . These radicals served as synthons for the synthesis of various heterocycles, including those annulated to thi-azepine and thiophene rings . The versatility of these synthons is demonstrated by the synthesis of 3,4-disubstituted nitroxides, which are valuable in the field of organic electronics and spin chemistry .
Synthesis of Benzodiazepine Derivatives
The development of a high-yielding synthesis for methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogues has been reported . Starting from 2,4-dimethylaniline, the process involved N-alkylation, carbamoylation, hydrolysis, activation of the carboxylic acid, and intramolecular cyclization via a Friedel–Crafts reaction . This method provides a straightforward approach to synthesizing benzodiazepine derivatives, which are important in medicinal chemistry .
Synthesis of Benzodiazepinones and Diazepinylamines
A facile synthesis route for 3-methylene-4-aryl-1,3,4,5-tetrahydro-benzo(b)(1,4)diazepin-2-ones and 3-arylmethylene-4,5-dihydro-3H-benzo(b)(1,4)diazepin-2-ylamines has been developed . This synthesis utilized the SN2 nucleophilic substitution of acetates of Baylis-Hillman adducts with 1,2-phenylenediamines and subsequent base-mediated intramolecular cyclization . The process highlights the utility of Baylis-Hillman adducts in constructing complex nitrogen-containing heterocycles .
Aplicaciones Científicas De Investigación
In a specific study, the photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency .
-
Thermophysical Property Data Analysis
- Application: The compound “1-bromo-3-(1-methylethyl)benzene”, which is structurally similar to the compound you mentioned, has been studied for its thermophysical properties . These properties include normal boiling temperature, critical temperature, critical pressure, and boiling temperature as a function of pressure .
- Method: The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results: The data provide valuable information for understanding the behavior of the compound under various conditions, which can be useful in a variety of scientific and industrial applications .
-
Photochemical Benzylic Bromination
- Application: In a study related to photochemical benzylic bromination, a compound similar to the one you mentioned was used . The desired product was isolated in less than 4 hours (230 minutes) of processing time, corresponding to a productivity of 300 g/h .
- Method: The process involved the use of in situ generated bromine and flow chemistry .
- Results: The transformation achieved a space–time yield of 108.3 kg L−1 h−1, demonstrating the efficiency of the process .
In a specific study, the photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency .
Propiedades
IUPAC Name |
3-(2-bromopropan-2-yl)-1,5-dihydro-2,4-benzodioxepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,13)11-14-7-9-5-3-4-6-10(9)8-15-11/h3-6,11H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINPGRQOGVQJIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1OCC2=CC=CC=C2CO1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Bromo-1-methylethyl)-1,5-dihydro-2,4-benzodioxepine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Butylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1333025.png)


![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)


![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)
